Product packaging for 2-(3-Methoxyphenyl)prop-2-enoic acid(Cat. No.:)

2-(3-Methoxyphenyl)prop-2-enoic acid

Cat. No.: B8654541
M. Wt: 178.18 g/mol
InChI Key: RAYRAWVBURGOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyphenyl)prop-2-enoic acid is a cinnamic acid derivative of significant interest in biochemical and pharmacological research. This compound is structurally analogous to (E)-3-(3-methoxyphenyl)propenoic acid (3MPCA), a molecule demonstrated to possess potent anti-angiogenic properties. Angiogenesis, the process of new blood vessel formation, is a critical target in oncology, and its inhibition can disrupt tumor growth and metastasis . Preclinical studies utilizing a chorioallantoic membrane (CAM) model have shown that the analogue 3MPCA can significantly inhibit endothelial cell growth in new blood vessels, with efficacy comparable to established anti-angiogenic drugs like celecoxib . These findings position this class of compounds as a promising candidate for further investigation into novel cancer chemopreventive strategies. The research value of this compound extends beyond its direct biological activity. It can be efficiently synthesized in high yield (up to 89%) via a microwave-assisted Knoevenagel condensation reaction, highlighting its accessibility for research and development purposes . Furthermore, in silico toxicity prediction models indicate a favorable preliminary safety profile for the 3MPCA analogue, with a predicted LD50 of 1772 mg/kg, suggesting low acute toxicity . Researchers are exploring its mechanism of action, with molecular docking studies suggesting potential interactions with the FGFR-1 receptor, a key player in cell proliferation and differentiation . This compound is supplied For Research Use Only. It is strictly intended for laboratory applications and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B8654541 2-(3-Methoxyphenyl)prop-2-enoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-(3-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H10O3/c1-7(10(11)12)8-4-3-5-9(6-8)13-2/h3-6H,1H2,2H3,(H,11,12)

InChI Key

RAYRAWVBURGOBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=C)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 3 Methoxyphenyl Prop 2 Enoic Acid

Established Synthetic Routes and Mechanistic Elucidation

Traditional methods for synthesizing 2-(3-methoxyphenyl)prop-2-enoic acid and its analogs are rooted in classic named reactions of organic chemistry. These routes, including various condensation reactions, have been well-studied and provide reliable, albeit sometimes harsh, pathways to the target molecule.

Condensation Reactions Utilizing 3-Methoxyphenylacetic Acid Precursors

While less common than aldehyde-based routes, pathways involving 3-methoxyphenylacetic acid as a precursor are mechanistically plausible. These reactions would typically involve the introduction of the α-carbon of the acrylic acid structure. One conceptual approach involves the reaction of 3-methoxyphenylacetic acid derivatives with a one-carbon electrophile, such as formaldehyde (B43269) or its equivalents, in the presence of a base. The base would deprotonate the α-carbon of the acid, generating a nucleophilic enolate that then attacks the electrophile. Subsequent dehydration would lead to the formation of the α,β-unsaturated system. However, controlling such reactions to prevent side products, like polymerization or self-condensation, can be challenging.

Knoevenagel Condensation Variants in α,β-Unsaturated Acid Synthesis

The Knoevenagel condensation is a highly effective and widely used method for the synthesis of α,β-unsaturated acids. wikipedia.orglscollege.ac.in This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base catalyst like pyridine (B92270) or piperidine. wikipedia.org

For the synthesis of this compound, the reaction proceeds between 3-methoxybenzaldehyde (B106831) and malonic acid. The mechanism involves several key steps:

Enolate Formation : The basic catalyst deprotonates the active methylene group of malonic acid, forming a resonance-stabilized enolate ion. byjus.com

Nucleophilic Addition : The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. lscollege.ac.in This step forms an aldol-type addition product.

Dehydration and Decarboxylation : The intermediate undergoes dehydration to form a carbon-carbon double bond. When malonic acid is used, this is typically followed by a spontaneous decarboxylation (loss of CO2) upon heating, which is a key feature of the Doebner modification of the Knoevenagel condensation. wikipedia.org This final step yields the desired this compound.

A specific protocol outlined in a Chinese patent demonstrates this method's efficiency. google.com The reaction of 3-methoxybenzaldehyde with malonic acid in xylene, using pyridine as a catalyst, at 80°C for 2 hours, resulted in a yield of up to 93.9%. google.com This highlights the practical utility of the Knoevenagel condensation for producing this specific compound.

Table 1: Knoevenagel Condensation for this compound Synthesis google.com
Reactant 1Reactant 2SolventCatalystTemperatureTimeYield
3-MethoxybenzaldehydeMalonic AcidXylenePyridine80°C2 hours93.9%

Perkin and Aldol (B89426) Condensation Approaches

Perkin Reaction: The Perkin reaction is another classical method used to synthesize α,β-unsaturated aromatic acids, commonly known as cinnamic acids. byjus.comwikipedia.org The reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the corresponding acid which acts as a base catalyst. wikipedia.orglongdom.org To synthesize this compound, 3-methoxybenzaldehyde would be reacted with acetic anhydride and sodium acetate. scribd.com The mechanism involves the formation of an enolate from the acetic anhydride, which then adds to the aldehyde. longdom.org An intermediate is formed which, after a series of steps including elimination and hydrolysis, yields the final unsaturated acid. byjus.com This method is particularly applicable for aromatic aldehydes and is a cornerstone for the synthesis of substituted cinnamic acids. longdom.org

Aldol Condensation (Claisen-Schmidt Variant): The Aldol condensation and its variants are fundamental carbon-carbon bond-forming reactions. The Claisen-Schmidt condensation is a specific type of crossed aldol reaction between an aromatic aldehyde (which cannot enolize) and an enolizable ketone or aldehyde. wikipedia.orggordon.edu While this reaction typically produces α,β-unsaturated ketones or aldehydes, modifications can lead to the corresponding acids through subsequent oxidation. For instance, 3-methoxybenzaldehyde could be condensed with acetone (B3395972) in the presence of a base like sodium hydroxide (B78521) to form an unsaturated ketone. gordon.edu This intermediate would then require an oxidation step to be converted into this compound. This multi-step process makes it a less direct route compared to the Knoevenagel or Perkin reactions for synthesizing the target acid directly.

Development of Novel and Efficient Synthetic Protocols

Driven by the need for more sustainable and efficient chemical manufacturing, research has focused on developing new synthetic methods. These include the use of advanced catalytic systems and the application of green chemistry principles to minimize environmental impact.

Catalytic Systems for Enhanced Yield and Selectivity

Modern synthetic chemistry has seen the development of numerous catalytic systems to improve reaction outcomes. For the synthesis of acrylic acids, palladium-catalyzed reactions, such as the Heck reaction, represent a powerful tool. While not a direct condensation, a Heck-type coupling between 3-methoxyphenyl (B12655295) halides and acrylic acid esters, followed by hydrolysis, could provide a route to the target molecule. A study on Pd-catalyzed desulfitative arylation demonstrates the coupling of N-methoxysulfonamides with methyl acrylate (B77674) to form substituted acrylic esters, which are direct precursors to the desired acids. rsc.org

Furthermore, the use of solid acid catalysts is gaining traction. researchgate.net These heterogeneous catalysts can facilitate condensation reactions while offering significant advantages in terms of separation, recovery, and reusability, which are crucial for industrial applications. They can potentially replace corrosive and difficult-to-remove homogeneous acids or bases. Research into sulfonic acid-functionalized mesoporous solids, for example, shows their potential in acid-catalyzed reactions like esterification, indicating their applicability for condensation reactions as well. manchester.ac.uk

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. bepls.comajrconline.org In the context of synthesizing this compound, these principles can be applied in several ways:

Alternative Energy Sources: Microwave ajrconline.orgresearchgate.netijnrd.org and ultrasonic irradiation nih.gov are used to accelerate reaction rates, often leading to higher yields in shorter times and reducing energy consumption. For Knoevenagel condensations, microwave-assisted synthesis has been shown to be highly effective, sometimes allowing reactions to be completed in minutes instead of hours. ijnrd.org

Greener Solvents and Conditions: A major focus is replacing hazardous organic solvents like pyridine and toluene (B28343). rsc.org Water is an ideal green solvent, and methodologies have been developed for performing Knoevenagel condensations in aqueous media. One such method employs tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst with K2CO3 in water under microwave irradiation, providing excellent yields of cinnamic acids. semanticscholar.org Solvent-free, solid-state reactions, where reactants are ground together, sometimes with a solid catalyst like NaOH, also represent a green alternative that minimizes waste. sciencemadness.orgnih.gov

Bio-based Feedstocks: A long-term goal of green chemistry is the use of renewable starting materials. umn.edu Lactic acid, which can be derived from biomass fermentation, has been investigated as a green precursor for acrylic acid through catalytic dehydration. umn.edu While this is for the parent acrylic acid, similar bio-based strategies could be envisioned for aromatic precursors like 3-methoxybenzaldehyde, which can potentially be derived from lignin, a component of biomass.

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Cinnamic Acids
MethodTypical ConditionsGreen Chemistry AdvantagesReference
Conventional KnoevenagelPyridine/Piperidine, Toluene, Reflux- rsc.org
Microwave-Assisted KnoevenagelTBAB, K₂CO₃, Water, MicrowaveFaster reaction, use of water as solvent, reduced energy ijnrd.orgsemanticscholar.org
Solvent-Free Claisen-SchmidtSolid NaOH, GrindingNo solvent required, minimal waste, simple workup nih.gov

Optimization of Reaction Conditions and Scalability Studies

Detailed research has focused on several key parameters of the Knoevenagel condensation, including the choice of catalyst, solvent, temperature, and reaction time. Traditionally, the reaction has been carried out using pyridine as both the solvent and catalyst, often with the addition of piperidine. However, due to the toxic and carcinogenic nature of pyridine, significant research has been dedicated to finding more environmentally benign alternatives.

One patented method for the preparation of 3-methoxy cinnamic acid outlines a process that utilizes pyridine as a catalyst in a dimethylbenzene solvent. This procedure reports a high yield of 91.1% to 93.9% under specific conditions, demonstrating a successful laboratory-scale synthesis. google.com The key parameters of this optimized process are detailed in the table below.

ParameterValue
Reactants 3-methoxybenzaldehyde, Malonic acid
Solvent Dimethylbenzene
Catalyst Pyridine
Temperature 80 °C
Reaction Time 2 hours
Yield 91.1% - 93.9%

Further studies have explored greener alternatives to the conventional pyridine-based system. One such investigation focused on replacing pyridine with an aliphatic tertiary amine, triethylamine (B128534), in toluene as the reaction medium. rsc.org This approach not only avoids the use of a carcinogenic reagent but also simplifies the handling, separation, and recycling of the solvent and catalyst, making the process more amenable to industrial-scale production.

Another sustainable approach involves the use of proline as a catalyst in ethanol. This method has been optimized for the synthesis of related p-hydroxycinnamic diacids and offers the advantage of using a non-toxic catalyst and a green solvent. mdpi.com The move towards such greener methodologies is a significant step in the development of scalable and environmentally responsible synthetic routes.

The influence of reaction temperature and the choice of catalyst have been shown to be critical in optimizing the Knoevenagel condensation. For instance, in the synthesis of related cinnamic acids, ammonium (B1175870) bicarbonate has been identified as an effective and environmentally friendly catalyst, leading to high conversions and yields in a solvent-free reaction, followed by solid-phase decarboxylation. tue.nl

Microwave-assisted synthesis has also been explored as a method to accelerate the Knoevenagel condensation. This technique can significantly reduce reaction times, which is a crucial factor for scalability and throughput in an industrial setting.

While detailed public data on the large-scale industrial production of this compound is limited, the optimization of reaction conditions using greener catalysts and solvents provides a strong foundation for scalable synthesis. The shift away from hazardous reagents like pyridine and the implementation of more efficient processes, such as those using triethylamine or proline, are indicative of the direction of process development for this class of compounds. The high yields achieved in laboratory-scale optimizations suggest that these methods are promising candidates for successful scale-up, although further studies would be required to address challenges related to heat transfer, mass transfer, and process control in larger reactors.

The following table summarizes a comparison of different synthetic conditions for cinnamic acid derivatives, highlighting the trend towards more sustainable and efficient processes.

Catalyst/Solvent SystemTemperatureReaction TimeYieldReference
Pyridine/Dimethylbenzene80 °C2 hours93.9% google.com
Triethylamine/TolueneRefluxNot SpecifiedHigh rsc.org
Proline/EthanolReflux24 hours60-80% mdpi.com
Ammonium Bicarbonate (Solvent-free)140 °CNot SpecifiedHigh tue.nl

The continuous effort to refine synthetic methodologies for this compound and its analogs underscores its importance. The focus on green chemistry principles in the optimization of reaction conditions is not only academically significant but also paves the way for the development of sustainable and economically viable industrial-scale production.

Chemical Reactivity and Transformation Studies of 2 3 Methoxyphenyl Prop 2 Enoic Acid

Reactivity of the α,β-Unsaturated Carboxylic Acid Moiety

The electronic communication between the carboxyl group and the alkene profoundly influences the reactivity of the double bond. The electron-withdrawing nature of the carboxylic acid polarizes the π-system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack, while simultaneously deactivating the double bond towards many typical electrophilic additions.

The reactivity of the alkene in 2-(3-methoxyphenyl)prop-2-enoic acid towards addition reactions is polarized. While the double bond in simple alkenes readily undergoes electrophilic addition, the electron-withdrawing effect of the adjacent carboxylic acid group makes this process less favorable. libretexts.org Conversely, this electronic arrangement activates the alkene for conjugate or Michael-type additions by nucleophiles.

Electrophilic Addition: Reactions with electrophiles like hydrogen halides (HX) are possible but generally require harsher conditions compared to simple alkenes. The initial attack by the electrophile would preferentially form a carbocation stabilized by the phenyl ring. However, the deactivating effect of the carboxyl group is a significant barrier.

Nucleophilic Addition (Michael Addition): The β-carbon of the α,β-unsaturated system is electron-deficient and serves as a prime target for attack by soft nucleophiles such as enolates, amines, and thiols. This conjugate addition is a powerful method for carbon-carbon and carbon-heteroatom bond formation.

Reaction TypeReagent ClassGeneral Product
Electrophilic AdditionHydrogen Halides (e.g., HBr)3-Bromo-3-(3-methoxyphenyl)propanoic acid
Nucleophilic Conjugate AdditionThiols (e.g., R-SH)3-(Alkylthio)-3-(3-methoxyphenyl)propanoic acid
Nucleophilic Conjugate AdditionAmines (e.g., R₂NH)3-(Dialkylamino)-3-(3-methoxyphenyl)propanoic acid

The electron-deficient nature of the alkene allows this compound to function as a dienophile in cycloaddition reactions.

Diels-Alder Reaction: In a [4+2] cycloaddition, the compound can react with electron-rich dienes to form cyclohexene (B86901) derivatives. The reaction proceeds via a concerted mechanism, and the regioselectivity is governed by the electronic effects of the substituents on both the diene and the dienophile. The carboxylic acid and methoxyphenyl groups will ultimately influence the stereochemical outcome of the reaction. While specific studies on this compound are not prevalent, related α,β-unsaturated nitriles and sulfones are known to be effective dienophiles. rsc.orgresearchgate.net

[3+2] Cycloadditions: This molecule can also participate in [3+2] cycloadditions with 1,3-dipoles like nitrile oxides or azomethine ylides. researchgate.netsci-rad.com These reactions are a valuable route for the synthesis of five-membered heterocyclic rings, such as isoxazolines or pyrrolidines. sci-rad.comresearchgate.net The regioselectivity of the addition is determined by the frontier molecular orbitals of the reacting species. sci-rad.com

Reaction TypeReactant PartnerResulting Core Structure
[4+2] Diels-Alder1,3-ButadieneCyclohexene
[3+2] Dipolar CycloadditionBenzonitrile N-oxideIsoxazoline
[3+2] Dipolar CycloadditionAzomethine YlidePyrrolidine

Functional Group Interconversions of the Carboxylic Acid

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of other functionalities, including esters, amides, and alcohols.

Esterification is a fundamental transformation of this compound. The synthesis of its corresponding esters, such as ethyl 3-(3-methoxyphenyl)prop-2-enoate, is well-documented. appchemical.com

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol (e.g., ethanol, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and typically requires removing water to drive it to completion.

Reactions with Activating Agents: For milder conditions, the carboxylic acid can be activated prior to reaction with an alcohol. Reagents like 2-chloro-1-methylpyridinium (B1202621) iodide in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate ester formation under gentle conditions. researchgate.net

MethodReagentsProduct Example
Fischer EsterificationMethanol (B129727), H₂SO₄ (cat.)Methyl 3-(3-methoxyphenyl)prop-2-enoate
Alkyl Halide EsterificationEthyl iodide, K₂CO₃Ethyl 3-(3-methoxyphenyl)prop-2-enoate
Activation MethodAlcohol, DCC, DMAPCorresponding Ester

The carboxylic acid can be converted to an amide through reaction with a primary or secondary amine. This transformation typically requires activation of the carboxyl group to make it more susceptible to nucleophilic attack by the relatively weak amine nucleophile.

Acid Chloride Formation: A common strategy involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride reacts rapidly with an amine to form the desired amide.

Peptide Coupling Reagents: A wide array of coupling reagents, commonly used in peptide synthesis, can be employed for amidation under mild conditions. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) facilitate the direct formation of an amide bond between the carboxylic acid and an amine, often in the presence of a non-nucleophilic base. biosynth.com

MethodKey ReagentsIntermediate
Via Acid ChlorideSOCl₂ or (COCl)₂, Amine2-(3-Methoxyphenyl)prop-2-enoyl chloride
Peptide CouplingHBTU or TBTU, Amine, Base (e.g., DIPEA)Activated Ester

The molecule offers two primary sites for reduction: the alkene double bond and the carboxylic acid.

Reduction of the Alkene: The carbon-carbon double bond can be selectively reduced without affecting the carboxylic acid or the aromatic ring. Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), is a highly effective method for this transformation, yielding 3-(3-methoxyphenyl)propionic acid.

Reduction of the Carboxylic Acid: The carboxylic acid group is resistant to reduction by catalytic hydrogenation but can be reduced to a primary alcohol using powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, which would convert the compound to 3-(3-methoxyphenyl)prop-2-en-1-ol. This reaction typically reduces the carboxyl group without affecting the conjugated double bond.

Decarboxylation: The removal of the carboxyl group as carbon dioxide from α,β-unsaturated acids is generally a challenging transformation that requires specific conditions. Thermal decarboxylation often requires high temperatures. Catalytic methods, for instance using copper salts in high-boiling solvents like quinoline, have been shown to facilitate the decarboxylation of structurally similar 2,3-diarylacrylic acids to form stilbenes. researchgate.net Applying such a method would be expected to produce 1-methoxy-3-vinylbenzene.

TransformationReagents/ConditionsProduct
Alkene ReductionH₂, Pd/C3-(3-Methoxyphenyl)propionic acid
Carboxylic Acid Reduction1. LiAlH₄ 2. H₃O⁺3-(3-Methoxyphenyl)prop-2-en-1-ol
DecarboxylationCu catalyst, Quinoline, Heat1-Methoxy-3-vinylbenzene

Reactivity of the Methoxy-Substituted Phenyl Ring

The presence of both an activating methoxy (B1213986) group and a deactivating acrylic acid group on the phenyl ring of this compound creates a nuanced reactivity profile. The methoxy group, a strong ortho-para director, enhances the electron density of the aromatic ring, particularly at the positions ortho and para to it. Conversely, the acrylic acid group withdraws electron density, deactivating the ring towards electrophilic attack. The ultimate outcome of substitution reactions depends on the specific reagents and reaction conditions employed.

Electrophilic Aromatic Substitution Reactions and Regioselectivity

Electrophilic aromatic substitution reactions introduce a new substituent onto the aromatic ring by replacing a hydrogen atom. In the case of this compound, the methoxy group is the dominant directing group. However, the substitution pattern is not always straightforward due to the influence of the deactivating acrylic acid moiety.

A notable example is the nitration of m-methoxycinnamic acid. Contrary to predictions based solely on the directing effects of the individual substituents, the major product of nitration is 4-nitro-3-methoxycinnamic acid. This outcome is unexpected as the position of attack is ortho to the deactivating acrylic acid group and meta to the activating methoxy group. The formation of 6-nitro-3-methoxycinnamic acid and 2-nitro-3-methoxycinnamic acid occurs in smaller quantities. The constitution of these products has been confirmed by oxidation to the corresponding nitro-3-methoxybenzaldehydes and nitro-3-methoxybenzoic acids, as well as by independent synthesis.

Interestingly, the nitration of the corresponding methyl ester, methyl 3-methoxycinnamate, can lead to a different product distribution, with the 6-nitro isomer being formed in better yields compared to the nitration of the free acid. This suggests that the electronic and steric properties of the ester group can influence the regiochemical outcome of the reaction.

Regioselectivity in the Nitration of m-Methoxycinnamic Acid
ProductPosition of NitrationRelative YieldMelting Point (°C)
4-Nitro-3-methoxycinnamic acid4-positionMajor296
6-Nitro-3-methoxycinnamic acid6-positionMinor227
2-Nitro-3-methoxycinnamic acid2-positionMinor265

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

The methoxy group is a well-established directing group for ortho-lithiation. In principle, the methoxy group in this compound could direct lithiation to the C-2 and C-4 positions. However, the acidic proton of the carboxylic acid group would be preferentially abstracted by the organolithium base. Therefore, protection of the carboxylic acid, for instance as an ester, is a prerequisite for successful directed ortho-metalation of the aromatic ring.

While specific studies on the directed ortho-metalation of this compound itself are not extensively documented, the principles of DoM on related methoxy-substituted aromatic compounds are well-established. The lithiation would be expected to occur at the C-2 position, which is ortho to the directing methoxy group and not sterically hindered. Subsequent reaction with an electrophile would then introduce a substituent at this position. The choice of organolithium base, solvent, and temperature are critical parameters that would need to be optimized to achieve high regioselectivity and yield.

Potential Directed Ortho-Metalation of a 2-(3-Methoxyphenyl)prop-2-enoate Derivative
ReactantDirecting GroupPredicted Site of LithiationPotential ElectrophilesExpected Product
Ethyl 2-(3-methoxyphenyl)prop-2-enoateMethoxy (-OCH3)C-2D2O, I2, CO2, Aldehydes, KetonesEthyl 2-(2-substituted-3-methoxyphenyl)prop-2-enoate

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are indispensable tools for the formation of carbon-carbon bonds. These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium.

To apply these methods to this compound, a halogen substituent would first need to be introduced onto the aromatic ring. Based on the regioselectivity of electrophilic halogenation of similar 3-substituted anisole (B1667542) derivatives, bromination would be expected to occur at the positions ortho and para to the methoxy group. This would lead to the formation of 2-(2-bromo-5-methoxyphenyl)prop-2-enoic acid and 2-(4-bromo-3-methoxyphenyl)prop-2-enoic acid.

These halogenated derivatives could then serve as substrates in cross-coupling reactions. For instance, a Suzuki coupling with an arylboronic acid would lead to the formation of a biaryl structure. Similarly, a Heck reaction with an alkene would introduce a new vinyl group onto the aromatic ring. The success of these reactions would depend on the choice of catalyst, ligands, base, and solvent, as well as the reactivity of the specific halogenated substrate.

Hypothetical Transition Metal-Catalyzed Cross-Coupling Reactions
Reaction TypeSubstrateCoupling PartnerCatalyst System (Typical)Potential Product
Suzuki Coupling(2E)-3-(2-bromo-5-methoxyphenyl)prop-2-enoic acidArylboronic acidPd(PPh3)4, Na2CO33-(2-Aryl-5-methoxyphenyl)prop-2-enoic acid
Heck Reaction(2E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoic acidStyrenePd(OAc)2, P(o-tolyl)3, Et3N3-(4-Styryl-3-methoxyphenyl)prop-2-enoic acid

2 3 Methoxyphenyl Prop 2 Enoic Acid As a Versatile Synthetic Intermediate

Precursor for the Elaboration of Complex Organic Architectures

The reactivity of the α,β-unsaturated carbonyl system in 2-(3-Methoxyphenyl)prop-2-enoic acid makes it an excellent Michael acceptor. This characteristic allows for the conjugate addition of a wide range of nucleophiles, leading to the formation of more complex molecular frameworks. The addition of organometallic reagents, enamines, or stabilized carbanions can introduce new carbon-carbon bonds, extending the carbon skeleton and enabling the synthesis of elaborate structures.

For instance, the Michael addition of a soft nucleophile, such as a Gilman cuprate, to the β-position of the acrylic acid derivative would result in the formation of a 3,3-disubstituted propanoic acid derivative. This transformation not only creates a new carbon-carbon bond but also sets up a stereocenter if the incoming nucleophile is chiral or if the reaction is carried out under asymmetric conditions. Subsequent functional group manipulations of the carboxylic acid and the newly introduced substituent can lead to a diverse range of complex acyclic and cyclic molecules.

Table 1: Examples of Nucleophiles for Michael Addition to this compound Derivatives

Nucleophile ClassSpecific ExamplePotential Product Structure
OrganocupratesLithium dimethylcuprate3-(3-Methoxyphenyl)-3-methylpropanoic acid derivative
EnolatesAcetone (B3395972) enolate5-oxo-3-(3-methoxyphenyl)hexanoic acid derivative
ThiolsThiophenol3-phenylthio-3-(3-methoxyphenyl)propanoic acid derivative
AminesDiethylamine3-(diethylamino)-3-(3-methoxyphenyl)propanoic acid derivative

Building Block in the Synthesis of Heterocyclic Systems

The bifunctional nature of this compound, possessing both an electrophilic double bond and a carboxylic acid group, makes it a valuable precursor for the synthesis of various heterocyclic systems. Through cyclocondensation reactions with appropriate binucleophiles, a range of five- and six-membered rings can be constructed.

Pyrazoles: The reaction of α,β-unsaturated carbonyl compounds with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of pyrazolines and pyrazoles. researchgate.net It is anticipated that the cyclocondensation of this compound with hydrazine hydrate (B1144303) would proceed via an initial Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization and dehydration to yield the corresponding pyrazolidinone derivative. Further transformations could lead to pyrazole (B372694) systems, which are important scaffolds in medicinal chemistry.

Pyrimidines: Pyrimidine and its derivatives are another important class of heterocycles with wide-ranging biological activities. A common synthetic route to pyrimidinones (B12756618) involves the reaction of an α,β-unsaturated carboxylic acid with urea (B33335) or thiourea (B124793). nih.gov In this context, this compound could be condensed with urea or thiourea in the presence of a suitable catalyst to afford dihydropyrimidinone derivatives. The reaction likely proceeds through a conjugate addition of the urea nitrogen to the double bond, followed by intramolecular cyclization.

Intermediate in the Preparation of Key Organic Scaffolds (e.g., (2E)-3-[4-(methoxycarbonyl)phenyl]-2-(3-methoxyphenyl)prop-2-enoic acid and further derivatives)

This compound can serve as a crucial intermediate in the synthesis of more complex and functionally rich organic scaffolds, such as stilbene (B7821643) derivatives. Stilbenoids are a class of compounds that have attracted significant interest due to their diverse biological activities. researchgate.net

A key transformation to access these scaffolds is through palladium-catalyzed cross-coupling reactions. The Heck reaction , for example, is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. nih.govnih.gov In a hypothetical synthesis, this compound could be coupled with an aryl halide, such as methyl 4-iodobenzoate, in the presence of a palladium catalyst and a base to yield (2E)-3-[4-(methoxycarbonyl)phenyl]-2-(3-methoxyphenyl)prop-2-enoic acid. This reaction would extend the conjugation of the system and introduce a new functional group for further elaboration.

Another potential route to stilbene-like structures is through a decarboxylative cross-coupling reaction . daneshyari.com In this approach, the carboxylic acid group of this compound is removed as carbon dioxide during the carbon-carbon bond-forming process with an aryl halide. This method offers an alternative strategy to access a variety of substituted stilbene derivatives.

Regioselective and Stereoselective Applications in Organic Synthesis

The presence of multiple reactive sites and the potential for creating new stereocenters make this compound an attractive substrate for regioselective and stereoselective transformations.

Regioselectivity: In reactions involving both the aromatic ring and the acrylic acid moiety, careful choice of reagents and reaction conditions can allow for selective functionalization. For example, electrophilic aromatic substitution on the 3-methoxyphenyl (B12655295) ring would be directed by the methoxy (B1213986) group, while nucleophilic attack would preferentially occur at the β-position of the acrylic acid system.

Stereoselectivity: The double bond in this compound can be a handle for introducing stereochemistry.

Asymmetric Michael Addition: The conjugate addition of nucleophiles to the α,β-unsaturated system can be rendered enantioselective by employing a chiral catalyst. nih.govmdpi.com Chiral organocatalysts, such as proline derivatives or chiral N-heterocyclic carbenes, can activate the substrate and guide the incoming nucleophile to attack one face of the double bond preferentially, leading to the formation of a product with high enantiomeric excess. nih.gov

Diastereoselective Diels-Alder Reaction: The acrylic acid can be converted to a chiral dienophile for use in Diels-Alder reactions. rsc.org By reacting the corresponding acryloyl chloride with a chiral auxiliary, a chiral α,β-unsaturated imide or ester can be formed. nih.gov The subsequent [4+2] cycloaddition with a diene, such as cyclopentadiene, would proceed with high diastereoselectivity, controlled by the steric and electronic properties of the chiral auxiliary. nih.gov This approach allows for the construction of complex cyclic systems with multiple stereocenters in a controlled manner.

Rational Design and Synthesis of Derivatives and Analogs of 2 3 Methoxyphenyl Prop 2 Enoic Acid

Structural Modifications at the Aryl Moiety

The 3-methoxyphenyl (B12655295) group of 2-(3-methoxyphenyl)prop-2-enoic acid offers numerous opportunities for structural modification to modulate the electronic and steric properties of the molecule. These modifications can significantly influence the compound's biological activity and physical characteristics.

A primary approach to modifying the aryl moiety is through the introduction of various substituents onto the phenyl ring. This can be achieved by utilizing appropriately substituted benzaldehydes as starting materials in classic cinnamic acid syntheses, such as the Perkin reaction or the Knoevenagel-Doebner condensation. For instance, the use of differently substituted 3-methoxybenzaldehydes allows for the incorporation of a wide range of functional groups, including halogens, alkyls, additional alkoxy groups, and nitro groups.

Another powerful strategy for aryl modification is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. mdpi.commatthey.comorganic-chemistry.orgyoutube.comresearchgate.netnih.govmdpi.com The Suzuki coupling, for example, can be employed to couple a boronic acid with a halogenated derivative of this compound, enabling the introduction of new aryl or alkyl substituents. mdpi.comnih.govmdpi.com Similarly, the Heck reaction allows for the arylation or vinylation of the molecule. matthey.comorganic-chemistry.orgresearchgate.net These methods provide a versatile platform for creating a diverse array of analogs with tailored properties.

The methoxy (B1213986) group itself can also be a point of modification. Demethylation to the corresponding hydroxyl group can be achieved using reagents like boron tribromide. This hydroxyl group can then be further functionalized through etherification or esterification to introduce a variety of new functionalities.

Below is a table summarizing some examples of structural modifications at the aryl moiety of cinnamic acid derivatives, which can be analogously applied to this compound.

Starting MaterialReagents and ConditionsProductReference
3-Bromo-5-methoxybenzaldehydeMalonic acid, piperidine, pyridine (B92270), reflux2-(3-Bromo-5-methoxyphenyl)prop-2-enoic acid nih.gov
3-Iodo-5-methoxybenzaldehydePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, toluene (B28343)/EtOH/H₂O, 80 °C2-(5-Methoxy-[1,1'-biphenyl]-3-yl)prop-2-enoic acid mdpi.commdpi.com
This compoundBBr₃, CH₂Cl₂2-(3-Hydroxyphenyl)prop-2-enoic acid nih.gov

Functionalization of the Propenoic Acid Side Chain

The propenoic acid side chain of this compound is a key site for functionalization, offering the potential to create a wide range of derivatives, including esters, amides, and more complex structures. These modifications can profoundly impact the molecule's solubility, bioavailability, and biological target interactions.

Esterification and Amidation: The carboxylic acid group is readily converted into esters and amides through standard coupling reactions. Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). Amide formation is typically accomplished by activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride, followed by reaction with a primary or secondary amine. nih.gov A variety of coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), are also widely used for efficient amide bond formation under mild conditions. wikipedia.org

Reactions of the Alkene Moiety: The double bond in the propenoic acid side chain is susceptible to a range of addition reactions, allowing for further diversification of the molecular scaffold.

Dihydroxylation: Asymmetric dihydroxylation, using reagents like osmium tetroxide with a chiral ligand, can introduce two hydroxyl groups across the double bond in a stereocontrolled manner.

Cyclopropanation: The alkene can undergo cyclopropanation reactions, for example, through the Simmons-Smith reaction (using diiodomethane (B129776) and a zinc-copper couple) or with diazo compounds in the presence of a metal catalyst, to yield cyclopropyl (B3062369) derivatives. researchgate.netharvard.eduethz.chwikipedia.orgmdpi.com

Epoxidation: The double bond can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide. Visible-light photoredox catalysis has also been employed for the stereospecific epoxidation of trans-cinnamic acids. wikipedia.org

The following table provides examples of functionalization reactions on the propenoic acid side chain of cinnamic acid derivatives.

Starting MaterialReagents and ConditionsProductReference
3,4,5-Trimethoxycinnamic acidVarious amines, EDCI, HOBt, TEA, CH₂Cl₂3,4,5-Trimethoxycinnamic acid amides wikipedia.org
trans-Cinnamic acidIodoform, copper chromite nanoparticles, ionic liquid(±)-trans-2-Phenylcyclopropanecarboxylic acid researchgate.net
trans-Cinnamic acidsAryldiazonium salts, CuCl, eosin (B541160) Y, TBHP, DBU, visible lighttrans-Oxiranes wikipedia.org

Stereoselective Synthesis of Analogous Compounds

The stereochemistry of this compound analogs can have a profound impact on their biological activity. Therefore, the development of stereoselective synthetic methods to control the geometry of the double bond (E/Z isomerism) and to create chiral centers in the molecule is of great importance.

Control of Double Bond Geometry: The Knoevenagel-Doebner condensation typically yields the thermodynamically more stable (E)-isomer of cinnamic acids. However, specific conditions or subsequent isomerization reactions can be used to obtain the (Z)-isomer. For example, photochemical isomerization can be employed to convert the (E)-isomer to the (Z)-isomer.

Asymmetric Synthesis: The introduction of chirality can be achieved through various asymmetric synthesis strategies.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent stereoselective reaction. youtube.comwikipedia.orgwikipedia.orgblogspot.comresearchgate.netyork.ac.uk For instance, an achiral propanoic acid derivative can be coupled to a chiral auxiliary, such as an Evans oxazolidinone, to control the stereochemistry of an alkylation reaction at the α-position. Subsequent removal of the auxiliary provides the enantiomerically enriched product.

Chiral Catalysts: Asymmetric hydrogenation of the double bond using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, can produce chiral propanoic acid derivatives with high enantioselectivity. mdpi.comcrsubscription.com

Asymmetric Dihydroxylation and Epoxidation: As mentioned previously, the use of chiral catalysts in dihydroxylation and epoxidation reactions of the alkene can lead to the formation of chiral diols and epoxides, respectively.

The table below illustrates some stereoselective synthetic approaches applicable to the synthesis of analogs of this compound.

Reaction TypeReagents and ConditionsStereochemical OutcomeReference
Asymmetric AlkylationEvans oxazolidinone chiral auxiliary, LDA, alkyl halideDiastereoselective alkylation wikipedia.org
Asymmetric HydrogenationRu-BINAP catalyst, H₂Enantioselective reduction of the double bond mdpi.comcrsubscription.com
Asymmetric DihydroxylationAD-mix-β (OsO₄, K₃Fe(CN)₆, (DHQD)₂PHAL)Enantioselective dihydroxylation researchgate.net

Combinatorial Approaches and Library Synthesis Methodologies

Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds for high-throughput screening. Both solid-phase and solution-phase combinatorial strategies can be applied to the synthesis of derivatives of this compound. matthey.comnih.govethz.chimperial.ac.ukacs.org

Solid-Phase Synthesis: In solid-phase synthesis, the starting material is attached to a solid support (e.g., a resin bead), and subsequent reactions are carried out in a stepwise manner. imperial.ac.uk This approach simplifies purification, as excess reagents and byproducts can be washed away after each step. For the synthesis of a library of this compound amides, the acid can be attached to a resin, and then reacted with a diverse set of amines in separate reaction vessels. nih.gov

Solution-Phase Parallel Synthesis: Solution-phase synthesis can also be adapted for combinatorial approaches, particularly for smaller, more focused libraries. In this method, reactions are carried out in parallel in an array of reaction vessels, such as a 96-well plate. Purification can be automated using techniques like liquid-liquid extraction or solid-phase extraction.

Library Design: The design of a combinatorial library of this compound derivatives would typically involve the variation of substituents at multiple positions. For example, a library could be constructed by combining a set of substituted 3-methoxybenzaldehydes (varying the aryl moiety) with a set of malonic acid derivatives (varying the propenoic acid backbone) and then converting the resulting acids into a library of amides or esters by reacting them with a diverse collection of amines or alcohols.

The following table outlines a general scheme for the combinatorial synthesis of a library of this compound amides.

StepProcedureDiversity Elements
1Knoevenagel-Doebner condensation of a library of substituted 3-methoxybenzaldehydes with malonic acid.Substituents on the aryl ring.
2Parallel amidation of the resulting library of cinnamic acids with a library of primary and secondary amines using a suitable coupling agent.Amine building blocks.
3Purification of the final amide library, typically by high-performance liquid chromatography (HPLC).

Computational and Theoretical Investigations of 2 3 Methoxyphenyl Prop 2 Enoic Acid

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic properties of 2-(3-Methoxyphenyl)prop-2-enoic acid. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Key parameters obtained from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more reactive. For cinnamic acid derivatives, the presence of the methoxy (B1213986) group (-OCH3) on the phenyl ring can influence the electron density distribution and thus affect the HOMO-LUMO gap.

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the oxygen atoms of the carboxyl and methoxy groups are expected to be electron-rich, while the hydrogen of the carboxyl group is electron-poor.

Table 1: Calculated Electronic Properties of a Representative Methoxycinnamic Acid Isomer

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.5 D

Note: The values in this table are representative for a methoxycinnamic acid isomer and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound arises from the rotation around several single bonds, particularly the bond connecting the phenyl ring to the propenoic acid moiety and the bond within the methoxy group. Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and their relative energies. Computational methods can systematically scan the potential energy surface by rotating these bonds to locate the energy minima.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and study how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.govnih.gov These simulations are particularly useful for understanding the flexibility of the molecule and the transitions between different conformations. The stability of docked poses of cinnamic acid derivatives with target proteins has been assessed using MD simulations. nih.govnih.gov

Table 2: Torsional Angles Defining Key Conformations of Cinnamic Acid Derivatives

Torsional AngleDescriptionTypical Range
C-C-C-C (phenyl-propenoic)Defines the orientation of the phenyl ring relative to the acrylic acid group.0° - 180°
C-O-C-H (methoxy group)Describes the orientation of the methyl group in the methoxy substituent.0° - 180°

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies, which are crucial for understanding the kinetics of a reaction.

For instance, reactions involving the double bond of the propenoic acid group, such as addition reactions or polymerizations, can be modeled. researchgate.net Computational studies can help to identify the most likely reaction pathway by comparing the activation energies of different possible mechanisms. The geometry of the transition state provides valuable information about the bond-breaking and bond-forming processes that occur during the reaction.

While specific studies on the reaction mechanisms of this compound are not abundant, general principles from studies on other cinnamic acid derivatives can be applied. For example, computational studies on the enzymatic reactions of similar compounds can shed light on the interactions with active sites and the nature of the transition states.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to establish a correlation between the molecular structure of a compound and its chemical reactivity. For this compound and its derivatives, computational methods can be used to systematically modify the structure and calculate the resulting changes in reactivity.

Quantitative Structure-Activity Relationship (QSAR) is a related approach that is widely used in drug design to correlate structural properties with biological activity. nih.govmdpi.com For cinnamic acid derivatives, QSAR models have been developed to predict their activity as enzyme inhibitors or antimicrobial agents. mdpi.comnih.gov These models typically use a set of calculated molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical relationship with the observed activity.

For this compound, the position of the methoxy group on the phenyl ring is a key structural feature. Computational SRR studies could involve comparing the reactivity of the 2-methoxy, 3-methoxy, and 4-methoxy isomers. Such studies could reveal how the position of the electron-donating methoxy group influences the electron density distribution in the molecule and, consequently, its reactivity in various chemical transformations. The presence and position of substituents on the phenyl ring of trans-cinnamic acid derivatives have been shown to alter their inhibitory activity against enzymes like alpha-glucosidase. nih.gov

Advanced Analytical Methodologies for Research on 2 3 Methoxyphenyl Prop 2 Enoic Acid and Its Transformations

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-(3-Methoxyphenyl)prop-2-enoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy provide complementary information to build a complete structural picture.

Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the vinyl, aromatic, and methoxy (B1213986) protons. The vinyl protons (on the C=C double bond) typically appear as doublets in the downfield region, with a characteristic coupling constant for the trans configuration. The aromatic protons on the 3-methoxyphenyl (B12655295) group exhibit complex splitting patterns based on their substitution. The methoxy group protons appear as a sharp singlet.

¹³C NMR Spectroscopy: This method identifies all unique carbon atoms in the molecule. The spectrum for this compound would show ten distinct signals, corresponding to the carboxylic acid carbon, the two vinyl carbons, the six aromatic carbons (four of which are unique due to symmetry), and the methoxy carbon. The carbonyl carbon of the carboxylic acid is particularly characteristic, appearing far downfield. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type ¹H NMR (ppm) ¹³C NMR (ppm)
Carboxylic Acid (COOH)~12.0 (singlet, broad)~172.0
Vinylic CH (α to COOH)~6.5 (doublet)~118.0
Vinylic CH (β to COOH)~7.7 (doublet)~145.0
Aromatic CH6.9 - 7.4 (multiplet)113.0 - 135.0
Aromatic C-ON/A~160.0
Methoxy (OCH₃)~3.8 (singlet)~55.0

Note: These are typical chemical shift ranges and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which allows for the deduction of its elemental formula. For this compound (C₁₀H₁₀O₃), HRMS can measure the mass with high accuracy, distinguishing it from other compounds with the same nominal mass. rsc.org Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are used to generate ions, whose mass-to-charge ratio (m/z) is then measured. The experimentally determined exact mass is compared to the calculated mass for the proposed formula, providing strong evidence for the compound's identity. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. sphinxsai.com Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).

For this compound, key vibrational bands include:

A broad O-H stretch from the carboxylic acid group.

A strong C=O stretch from the carbonyl group.

C=C stretching vibrations from the alkene and the aromatic ring.

C-O stretching from the ether and carboxylic acid functionalities.

C-H stretching and bending from the aromatic and vinyl groups.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500-3300Broad, Strong
CarbonylC=O Stretch1680-1710Strong
AlkeneC=C Stretch1625-1650Medium
Aromatic RingC=C Stretch1450-1600Medium-Weak
EtherC-O Stretch1200-1275 (asymmetric)Strong
EtherC-O Stretch1020-1075 (symmetric)Strong

Data compiled from typical values for the respective functional groups. nih.govsphinxsai.com

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities. It is also the primary tool for monitoring the progress of a chemical reaction.

HPLC (High-Performance Liquid Chromatography)

HPLC is the most common method for assessing the purity of non-volatile compounds like this compound.

Mode: Reversed-phase HPLC is typically employed, using a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase.

Mobile Phase: A mixture of water (often with an acid modifier like formic or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of components with different polarities.

Detection: A UV-Vis detector is ideal, as the aromatic ring and conjugated system of the compound absorb strongly in the UV region (typically around 254 nm and 280 nm). Purity is determined by integrating the area of the product peak relative to the total area of all peaks.

GC-MS (Gas Chromatography-Mass Spectrometry)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the low volatility of the carboxylic acid, derivatization is generally required before analysis. The carboxylic acid is typically converted into a more volatile ester (e.g., a methyl or silyl (B83357) ester). GC-MS can then be used to separate the derivatized product from volatile impurities and provide mass spectral data for peak identification. nih.gov

Preparative Chromatography

For purifying larger quantities of this compound, preparative chromatography is used.

Column Chromatography: This classic technique uses a stationary phase like silica (B1680970) gel packed into a glass column. The crude product is loaded onto the column, and a solvent system of appropriate polarity is passed through to elute the components at different rates, allowing for the collection of the pure compound in fractions. rsc.org

Preparative HPLC: For higher resolution and more difficult separations, preparative HPLC can be used. This method operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. sielc.com

Interactive Data Table: Summary of Chromatographic Methods

Technique Stationary Phase Typical Mobile Phase Primary Use
Analytical HPLCC18-silicaWater/Acetonitrile (+ Acid)Purity assessment, reaction monitoring
GC-MS (after derivatization)Polysiloxane-basedHelium (carrier gas)Separation of volatile components, impurity ID
Column ChromatographySilica GelHexane/Ethyl AcetateBulk purification
Preparative HPLCC18-silicaWater/Methanol (+ Acid)High-purity isolation

X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the compound's constitution and stereochemistry.

For this compound, an X-ray crystal structure would reveal:

The planarity of the acrylic acid moiety.

The conformation of the methoxyphenyl group relative to the propenoic acid side chain.

Intermolecular interactions in the crystal lattice. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, and this interaction would be clearly visualized. researchgate.net

Conformational analysis, which explores the different spatial arrangements of atoms that can be achieved through bond rotations, can be further investigated using computational chemistry methods. These theoretical calculations complement the static picture provided by X-ray diffraction by exploring the energy of different conformers, helping to rationalize the preferred conformation observed in the crystal. nih.gov

Emerging Research Frontiers and Future Perspectives for 2 3 Methoxyphenyl Prop 2 Enoic Acid

Integration with Continuous Flow and Automated Synthesis Technologies

The synthesis of acrylic acid derivatives is increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis platforms. worktribe.comresearchgate.net These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for high-throughput screening of reaction conditions. worktribe.com For a molecule like 2-(3-Methoxyphenyl)prop-2-enoic acid, continuous flow processes could enable precise control over polymerization and other derivatization reactions, leading to materials with well-defined molecular weights and dispersity. rsc.org

Recent studies on the continuous flow synthesis of related cinnamic acid derivatives have demonstrated the feasibility of producing amides and hydrazides with high efficiency and scalability. beilstein-journals.orgnih.gov These methodologies could potentially be adapted for the continuous production of this compound and its derivatives. Automated synthesis platforms, which can rapidly explore a wide range of reaction parameters, could further accelerate the discovery of optimal synthetic routes and novel applications for this compound. beilstein-journals.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Acrylic Acid Derivatives

FeatureBatch SynthesisContinuous Flow Synthesis
Reaction Control Limited control over temperature and mixing gradients.Precise control over reaction parameters, leading to higher reproducibility. worktribe.com
Safety Handling of exothermic reactions can be hazardous on a large scale.Enhanced safety due to smaller reaction volumes and superior heat exchange. researchgate.net
Scalability Scaling up can be challenging and may require significant process redesign.Readily scalable by extending reaction times or using parallel reactor setups. beilstein-journals.org
Product Quality Potential for batch-to-batch variability.Consistent product quality and potential for in-line purification.

Potential as a Monomer in Advanced Polymer Chemistry

The structural characteristics of this compound, particularly the presence of a reactive double bond and an aromatic ring, make it a promising candidate as a monomer in advanced polymer chemistry. The polymerization of substituted styrenes, which share structural similarities, has been extensively studied, providing insights into the potential behavior of this methoxy-substituted acrylic acid. cmu.edu The methoxy (B1213986) group can influence the electronic properties of the monomer, potentially affecting its reactivity and the properties of the resulting polymer.

Living polymerization techniques, such as atom transfer radical polymerization (ATRP), could be employed to synthesize polymers with controlled architectures and functionalities. cmu.edu The incorporation of the 3-methoxyphenyl (B12655295) group into a polymer backbone could impart unique thermal, optical, and mechanical properties. Cinnamic acid and its derivatives have been explored as building blocks for a variety of polymers, including polyesters, polyamides, and polyanhydrides, which have found applications in fields ranging from industrial engineering to medicine. researchgate.netrsc.org This suggests a similar potential for this compound to be used in the creation of novel polymeric materials with tailored properties.

Explorations in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers another exciting frontier for this compound. The carboxylic acid and aromatic functionalities of this molecule provide sites for hydrogen bonding and π-π stacking, which are key interactions in the formation of self-assembled structures. Research on other cinnamic acid derivatives has shown their ability to form complex supramolecular arrangements, sometimes incorporating solvent molecules to stabilize the crystal structure. nih.govunibe.ch

The self-assembly of this compound could lead to the formation of well-ordered structures such as hydrogels, liquid crystals, or other functional materials. Poly(acrylic acid) has been shown to catalyze the supramolecular self-assembly of low-molecular-weight gelators, resulting in hydrogels with enhanced stiffness. rsc.org Understanding and controlling the self-assembly of this compound could open doors to applications in areas such as drug delivery, tissue engineering, and materials science.

Sustainable Chemical Synthesis Initiatives and Industrial Applications

In line with the growing emphasis on green chemistry, the development of sustainable synthetic routes to acrylic acid and its derivatives is a key research area. jsbcgroup.com Current industrial production of acrylic acid often relies on petrochemical feedstocks. azom.com However, there is a significant push towards the use of renewable resources and more environmentally benign synthetic methods. umn.edunih.gov Research into the green synthesis of cinnamic acid, for example, has explored the use of Knoevenagel condensation under environmentally friendly conditions. bepls.com

Future research on this compound will likely focus on developing sustainable production methods, potentially utilizing bio-based starting materials and catalytic processes that minimize waste. The industrial applications of acrylic acid and its esters are vast, ranging from adhesives and coatings to superabsorbent polymers and textiles. chempoint.comalphachem.bizruicoglobal.com As a functionalized monomer, this compound could find niche applications in the development of specialty polymers with enhanced properties, contributing to the creation of more sustainable and high-performance materials.

Table 2: Potential Industrial Applications of Polymers Derived from this compound

Potential Application AreaRationale
Specialty Coatings The aromatic ring and methoxy group could enhance properties like UV resistance, adhesion, and gloss.
Adhesives Tailoring the polymer structure could lead to adhesives with specific bonding characteristics and thermal stability.
Biomedical Materials Cinnamic acid-based polymers have shown potential in drug delivery and as shape-memory materials, suggesting similar avenues for this derivative. researchgate.net
Advanced Textiles Incorporation into fibers could impart desirable properties such as hydrophobicity or altered dye uptake.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Methoxyphenyl)prop-2-enoic acid, and how can purity be validated?

  • Methodology : The compound is typically synthesized via Knoevenagel condensation between 3-methoxybenzaldehyde and malonic acid under acidic or basic catalysis. Post-synthesis, purity validation involves HPLC with UV detection (λ = 254 nm) and comparison against reference standards. Melting point analysis (e.g., 145–148°C) and FT-IR spectroscopy (C=O stretch at ~1700 cm⁻¹, conjugated C=C at ~1630 cm⁻¹) are critical for structural confirmation .
  • Data Validation : Cross-reference NMR (¹H and ¹³C) with databases like NIST Chemistry WebBook (e.g., δ 7.4–6.8 ppm for aromatic protons, δ 168 ppm for carboxylic carbon) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • Spectroscopy :

  • FT-IR : Confirm functional groups (carboxylic acid, methoxy, and conjugated double bond).
  • NMR : Use DEPT-135 to distinguish CH₂/CH₃ groups and HSQC for proton-carbon correlations.
    • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with retention time matching to authenticated standards .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators (NIOSH) or ABEK-P2 filters (EN 143) for aerosolized particles .
  • Ventilation : Conduct experiments in fume hoods with ≥0.5 m/s airflow. Avoid drainage contamination due to potential aquatic toxicity .

Advanced Research Questions

Q. How can contradictions in reported physical properties (e.g., melting point, solubility) be resolved experimentally?

  • Approach : Perform differential scanning calorimetry (DSC) to determine precise melting points. For solubility discrepancies, use shake-flask method in buffered solutions (pH 1–13) with UV-Vis quantification. Cross-validate with computational models (e.g., COSMO-RS) for logP (~2.1) and solubility .

Q. What crystallographic strategies are effective for resolving the crystal structure of this compound?

  • Software : Use SHELX suite (SHELXT for structure solution, SHELXL for refinement). Validate hydrogen atom positions with X-H bond length restraints (DFIX command) .
  • Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) minimizes errors in anisotropic displacement parameters. Apply TWINABS for twinned crystals .

Q. How can hydrogen-bonding networks in crystalline this compound be analyzed systematically?

  • Graph Set Analysis : Use Mercury (CCDC) to identify motifs (e.g., R₂²(8) dimer via carboxylic acid groups). Assign donor-acceptor distances (2.6–2.8 Å for O-H···O) and angles (>150°) .
  • Energy Frameworks : Compute interaction energies (Hirshfeld surface analysis) to prioritize dominant hydrogen bonds .

Q. What experimental methods assess the stability of this compound under varying pH and temperature?

  • Accelerated Stability Testing :

  • Thermal : TGA/DSC (heating rate 10°C/min, N₂ atmosphere) to identify decomposition onset (~220°C).
  • pH Stability : Incubate in buffers (pH 2–12) at 40°C for 28 days; monitor degradation via LC-MS (m/z 178→ fragments) .

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